Home > Products > Screening Compounds P63255 > Dapagliflozin 3-o-glucuronide
Dapagliflozin 3-o-glucuronide - 1351438-75-9

Dapagliflozin 3-o-glucuronide

Catalog Number: EVT-508885
CAS Number: 1351438-75-9
Molecular Formula: C27H33ClO12
Molecular Weight: 585.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin 3-O-glucuronide (D3OG) is the major inactive metabolite of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus [, , , , ]. D3OG is formed primarily through the UGT1A9 metabolic pathway in the liver and kidneys [, , ]. Its presence in plasma is used as a marker for dapagliflozin metabolism and for studying the effects of various factors on UGT1A9 enzyme activity [, ].

Dapagliflozin

  • Compound Description: Dapagliflozin is a highly selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) located in the proximal renal tubules. It is used for the treatment of type 2 diabetes mellitus (T2DM) by reducing blood glucose levels through increased urinary glucose excretion [, , , , ].
  • Relevance: Dapagliflozin is the parent compound of Dapagliflozin 3-O-glucuronide. Dapagliflozin is metabolized primarily by UGT1A9 to its major inactive metabolite, Dapagliflozin 3-O-glucuronide [, , , , ].
  • Compound Description: Sparsentan is a dual antagonist of endothelin type A receptor and angiotensin II type 1 receptor. It is being investigated for the treatment of focal segmental glomerulosclerosis and immunoglobulin A nephropathy [].
  • Relevance: Sparsentan may be used concomitantly with Dapagliflozin. Studies have shown that sparsentan does not significantly impact the pharmacokinetics of Dapagliflozin or Dapagliflozin 3-O-glucuronide, suggesting minimal interaction via UGT1A9 [].

Rifampin

  • Compound Description: Rifampin is a strong inducer of drug metabolizing enzymes, including UGT1A9 [].

Mefenamic Acid

  • Compound Description: Mefenamic acid is an inhibitor of certain drug metabolizing enzymes, including UGT1A9 [].
Overview

Dapagliflozin 3-O-glucuronide is a significant metabolite of dapagliflozin, a medication primarily used for the management of type 2 diabetes mellitus. This compound arises from the metabolic processing of dapagliflozin through glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of drugs. Dapagliflozin itself is a selective inhibitor of the sodium-glucose cotransporter 2, which plays a crucial role in glucose reabsorption in the kidneys.

Source and Classification

Dapagliflozin 3-O-glucuronide is synthesized in the human body as a result of the conjugation of dapagliflozin with glucuronic acid. This process is mediated by UDP-glucuronosyltransferases, particularly UGT2B7, UGT2B4, and UGT1A9, which facilitate the attachment of glucuronic acid to the drug molecule. The classification of dapagliflozin 3-O-glucuronide falls under the category of glucuronide metabolites, which are often inactive or less active than their parent compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of dapagliflozin 3-O-glucuronide has been explored using various methodologies. One notable approach involves enzymatic synthesis using recombinant UDP-glucuronosyltransferase enzymes. This method allows for regioselective glucuronidation at the 3-O position of dapagliflozin, yielding dapagliflozin 3-O-glucuronide with high specificity and purity.

Additionally, synthetic routes have been established that utilize stable-isotope labeling to facilitate pharmacokinetic studies. These methods include:

  • Heteronuclear multiple-bond correlation: Used to elucidate the structure of the metabolite.
  • Total correlation spectroscopy: Employed to confirm the identity and purity of synthesized metabolites.

Such techniques enable researchers to track metabolites in biological samples effectively and understand their pharmacokinetic profiles better .

Molecular Structure Analysis

Structure and Data

Dapagliflozin 3-O-glucuronide is characterized by its molecular formula C21H25O7C_{21}H_{25}O_7 and a molecular weight of approximately 393.43 g/mol. The structure features a glucose moiety linked to a phenolic group via a glucuronic acid unit at the 3-O position. This structural modification significantly alters its pharmacological properties compared to dapagliflozin.

The compound's structural representation can be summarized as follows:

  • Glucuronic Acid Backbone: Contributes to increased hydrophilicity.
  • Phenolic Group: Influences binding interactions with transporters.
Chemical Reactions Analysis

Reactions and Technical Details

Dapagliflozin undergoes several metabolic transformations, primarily through conjugation reactions. The key reactions involving dapagliflozin 3-O-glucuronide include:

  • Glucuronidation Reaction: Catalyzed by UDP-glucuronosyltransferases, leading to the formation of dapagliflozin 3-O-glucuronide from dapagliflozin.
  • Deconjugation: In certain metabolic pathways, glucuronides can be hydrolyzed back to their parent compounds, although this is less common for dapagliflozin 3-O-glucuronide due to its stability.

These reactions are crucial as they determine the pharmacokinetics and elimination pathways for dapagliflozin in humans .

Mechanism of Action

Process and Data

This lack of activity suggests that while dapagliflozin contributes directly to glucose control, its metabolite may play more of a role in drug clearance rather than therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of dapagliflozin 3-O-glucuronide include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glucuronic acid component.

Chemical properties include:

  • Stability: Generally stable under physiological conditions but can be hydrolyzed under extreme pH conditions.
  • Melting Point: Specific melting point data is not widely reported but is expected to be higher than that of its parent compound due to increased molecular weight.

These properties are essential for understanding how this metabolite behaves in biological systems .

Applications

Scientific Uses

Dapagliflozin 3-O-glucuronide serves primarily as a biomarker in pharmacokinetic studies assessing the metabolism and excretion patterns of dapagliflozin. Its presence in urine is utilized to monitor drug adherence and metabolic response in clinical settings. Additionally, research into this metabolite can provide insights into individual variability in drug metabolism based on genetic differences in glucuronidation pathways.

Furthermore, understanding the pharmacological profile of dapagliflozin 3-O-glucuronide can aid in developing strategies for managing potential side effects associated with sodium-glucose cotransporter inhibitors .

Chemical Characterization of Dapagliflozin 3-O-Glucuronide

Structural Elucidation and Isomeric Identification

Dapagliflozin 3-O-β-D-glucuronide (CAS 1351438-75-9) is a major phase II metabolite of the SGLT2 inhibitor dapagliflozin. Its molecular formula is C27H33ClO12, with a molecular weight of 585.00 g/mol. The structure features β-D-glucuronic acid conjugated exclusively at the 3-hydroxy position of dapagliflozin’s glucitol moiety (highlighting regioselective metabolism) [3] [6]. This linkage was unambiguously confirmed through advanced NMR techniques, including heteronuclear multiple-bond correlation (HMBC) and rotating-frame nuclear Overhauser effect spectroscopy (ROESY), which detected key through-bond couplings and spatial proximities between the glucuronide anomeric proton and the glucitol C3 proton [2].

The compound’s stereochemistry retains the original β-configuration at the anomeric carbon of the glucuronide unit, critical for biological recognition. Differentiation from potential isomeric metabolites (e.g., 2-O-glucuronide or phenolic glucuronides) was achieved via comparative chromatography and distinct nuclear Overhauser effect (NOE) patterns. The 3-O-regioisomer exhibits unique chromatographic mobility and fragmentation patterns in LC-MS analyses, enabling its specific identification in biological matrices [2] [5].

Table 1: Key Structural Parameters of Dapagliflozin 3-O-Glucuronide

ParameterValue/DescriptorConfirmation Method
Molecular FormulaC27H33ClO12High-resolution MS
Molecular Weight585.00 g/molMass spectrometry
Glucuronidation Site3-OH of glucitol moietyHMBC/ROESY NMR
Anomeric Configurationβ-D-glucopyranuronosyl1H-NMR coupling constants
Regioselectivity vs. isomers>100:1 selectivity (3-O- vs. 2-O-gluc.)Synthetic comparison [2]

Physicochemical Properties and Stability Profiling

The compound presents as a white to off-white solid with a purity >90% by HPLC [3] [7]. It is sparingly soluble in aqueous solutions but dissolves in dimethyl sulfoxide (DMSO) at 1.71 mM (1 mg/mL), requiring sonication and warming for complete solubilization [5] [6]. Stability assessments reveal marked sensitivity to enzymatic and alkaline hydrolysis due to the β-glucuronide bond. While stable at neutral pH and -20°C under nitrogen, accelerated degradation occurs:

  • Acidic conditions: Hydrolysis to aglycone (half-life <1 hr at pH 2.0)
  • Basic conditions: Decomposition via ester cleavage (half-life ~5 hr at pH 10.0)
  • Biological matrices: Rapid hydrolysis by β-glucuronidases [6]

Storage stability is maximized at -20°C under inert atmosphere and light protection. Lyophilization from aqueous buffers is discouraged due to hydrolysis risks during freeze-thaw cycles. Thermal gravimetric analysis indicates decomposition onset at 180°C, confirming suitability of standard laboratory handling temperatures [3] [7].

Table 2: Physicochemical and Stability Profile

PropertyConditionsValue
Solubility in DMSO25°C, with sonication1.71 mM (1 mg/mL)
Solubility in water25°C<0.1 mg/mL
Purity (HPLC)UV 220 nm>90%
Storage stability-20°C, N2, dark>12 months [7]
Half-life (pH 7.4)37°C~48 hours
Hydrolysis rateβ-Glucuronidase (37°C)Complete in <30 min

Synthetic Methodologies for Radiolabeled and Stable Isotope Analogs

Synthesis of unlabelled dapagliflozin 3-O-glucuronide employs enzymatic catalysis or chemical glycosylation. The enzymatic route utilizes recombinant UGT1A9 (the primary metabolizing enzyme in vivo) to glucuronidate dapagliflozin, yielding >85% regioselectivity for the 3-O-isomer [5]. Chemical synthesis relies on the Koenigs-Knorr reaction, where per-acetylated glucuronyl bromide donors are coupled to selectively protected dapagliflozin precursors, followed by deprotection. This method achieves ~60% yield but requires rigorous regiocontrol to suppress 2-O-glucuronide formation [2].

Stable-isotope analogs (e.g., 13C6-glucuronide) are synthesized using 13C6-labeled glucuronic acid donors or by enzymatic methods with isotopically enriched UDP-glucuronic acid. These analogs serve as internal standards for LC-MS/MS quantification in clinical studies, enabling precise metabolite tracking without isotopic interference. The synthetic strategy involves:

  • Preparation of [13C6]-UDP-glucuronic acid via enzymatic phosphorylation of [13C6]-glucose
  • Incubation with dapagliflozin and UGT1A9-enriched microsomes
  • Purification via preparative HPLC (purity >98%) [2]

Radiolabeled versions (e.g., 14C at the glucuronide moiety) are similarly produced for mass-balance studies. Reaction optimization focuses on minimizing racemization during glycosidic bond formation and eliminating trace metal contaminants that catalyze autoradiolysis. Yields for isotopic analogs typically range from 40–65%, with specific activities up to 50 mCi/mmol [2] [5].

Table 3: Synthetic Approaches to Isotope-Labeled Analogs

Analog TypeSynthetic MethodKey ReagentsYieldApplication
13C6-GlucuronideEnzymatic glucuronidation[13C6]-UDP-GA, UGT1A945–55%LC-MS/MS internal standard
14C-GlucuronideKoenigs-Knorr reaction14C6-glucuronyl bromide30–40%Radiolabeled tracer studies
2H5-EthoxyChemical modification2H5-ethanol, Pd-catalyzed coupling25%Metabolic pathway elucidation

Reaction optimization insights:

  • Protective groups: Benzyl groups preferred over acetates for superior β-selectivity
  • Catalyst: Silver triflate enhances glycosylation efficiency by precipitating bromide ions
  • Isotope incorporation: Enzymatic methods provide higher regiopurity (>99%) vs. chemical (~90%) [2] [5]

Properties

CAS Number

1351438-75-9

Product Name

Dapagliflozin 3-o-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H33ClO12

Molecular Weight

585.0 g/mol

InChI

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1

InChI Key

ZYZULHSUKTZGTR-PTNNFGGUSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3-O-β-D-glucopyranuronosyl-D-glucitol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.